

Application Notes: Storage and Stability of N-Piperidine Ibrutinib Hydrochloride

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Compound Focus: N-piperidine Ibrutinib hydrochloride

Cat. No.: S11218686

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Product Identification

- **Catalog No.:** DC40447 (from DC Chemicals) [1], HY-130983 (from MedChemExpress) [2]
- **CAS No.:** 2231747-18-3 [1] [2] [3]
- **Molecular Formula:** C₂₂H₂₂N₆O·ClH [3]
- **Molecular Weight:** 422.91 g/mol [2] [3]

Stability and Storage Conditions To ensure the chemical integrity of **N-piperidine Ibrutinib hydrochloride**, adhere to the following storage conditions, which are summarized from supplier documentation and supporting research.

Table 1: Storage Specifications for N-Piperidine Ibrutinib Hydrochloride

Parameter	Specification	Rationale & Supporting Evidence
Long-Term Storage	-20°C, sealed container [2]	Preserves chemical integrity over multi-year period (3 years at -20°C powder) [3].
Short-Term Storage	-20°C, sealed, protected from light and moisture [2]	Prevents degradation during frequent access; "sealed storage, away from moisture and light" is critical [2].

Parameter	Specification	Rationale & Supporting Evidence
Form-Specific Storage	Solid (powder) at -20°C [1] [3]; prepared solutions have limited stability [2]	Supplier specifies "-20°C (powder)" [1]. Solutions in DMSO: 1 month at -20°C, 6 months at -80°C (sealed, away from moisture/light) [2].
Critical Degradation Factors	Moisture, Light, Temperature [2]	General Ibrutinib thermal degradation observed, forming impurities like "ibrutinib di-piperidine" and potential oligomers at elevated temperatures [4].

Handling and Operational Protocols

• Reconstitution and Aliquoting

- **Solubility:** The compound is soluble at least to 11 mg/mL (26.01 mM) in DMSO, 85 mg/mL in water, and is insoluble in ethanol [3]. For a 10 mM stock solution, dissolve 4.23 mg of the powder in 1 mL of DMSO [2].
- **Moisture Control:** Use newly opened, anhydrous DMSO to prevent hydrolysis, as "Moisture-absorbing DMSO reduces solubility" [3].
- **Aliquoting:** Upon receipt, immediately aliquot the powder or prepared stock solutions into smaller, single-use vials after nitrogen purging to minimize oxygen and moisture exposure and freeze-thaw cycles [2].

• In-Use Stability Management

- **Working Solutions:** Prepare fresh solutions daily for biological assays. If necessary, store working solutions for a maximum of one month at -20°C in a sealed, light-proof container [2].
- **Documentation:** Label all vials with the preparation date, concentration, batch number, and expiration date.

Experimental Protocols for Stability Assessment

The following protocols can be used to verify the stability of **N-piperidine Ibrutinib hydrochloride** under various storage conditions.

Protocol 1: Chemical Stability Analysis via UPLC-MS

- **Objective:** To detect and quantify degradation impurities in stored samples.

- **Method:** Based on techniques used to study Ibrutinib degradation, such as monitoring for the di-piperidine impurity and other oligomers [4].
 - **Sample Preparation:** Dissolve test samples from different storage conditions (e.g., room temperature, -20°C, after multiple freeze-thaws) and a fresh control in LC-MS grade acetonitrile or methanol.
 - **Instrumentation:** Utilize an Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (UPLC-MS).
 - **Chromatography:** Employ a C18 reverse-phase column. A mobile phase of ammonium acetate and acetic acid in water with a gradient of LC-MS grade acetonitrile can be used, as described in literature [4].
 - **Analysis:** Monitor for the parent compound and known impurities. Compare chromatograms and mass spectra against the fresh control to identify new degradation peaks.

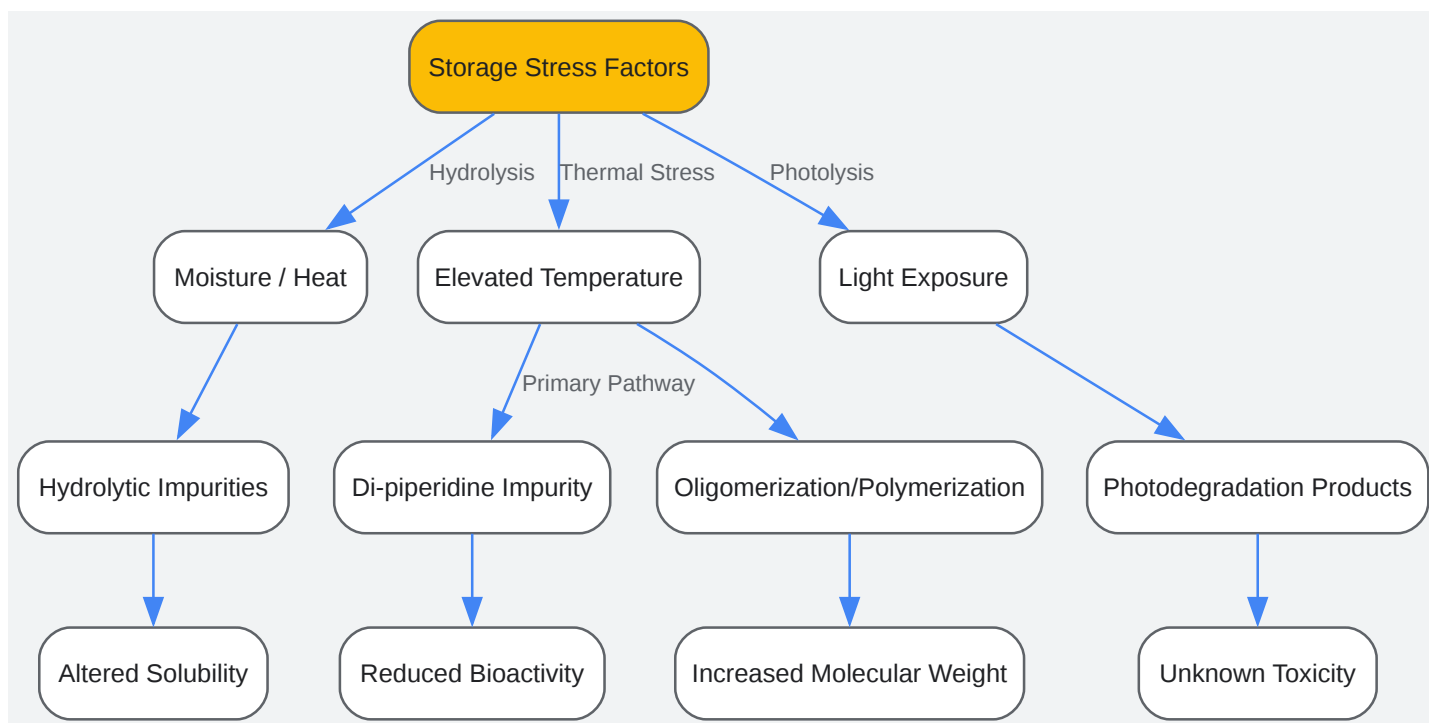
Protocol 2: Physical Stability and Solubility Check

- **Objective:** To ensure the physical form and solubility of the stored powder have not changed.
- **Method:**
 - **Visual Inspection:** Examine the powder for any changes in color or appearance. Fresh material is described as "White to yellow" solid [2] or "White to off-white powder" for Ibrutinib itself [5].
 - **Solubility Test:** Weigh a small, precise amount of the compound and attempt to dissolve it in the primary solvent (e.g., DMSO) to the intended stock concentration. Note any unusual difficulty, insolubility, or precipitate formation.

Degradation Pathways and Mechanisms

Thermal stress studies on Ibrutinib provide context for potential degradation routes of its derivative, **N-piperidine Ibrutinib hydrochloride**. Research indicates that temperature is a key parameter controlling Ibrutinib degradation, which can lead to the formation of a **di-piperidine impurity** and potential **polymerization**, increasing the molecular weight of the degradation products [4]. This degradation pathway is a known concern during the manufacturing and storage of APIs.

The following diagram illustrates the relationship between stress factors and the potential degradation outcomes for this compound class, based on the identified research:



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Quality Control and Best Practices

- **Documentation:** Always refer to the Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) provided with the specific product batch for detailed purity and handling information [1] [5] [6].
- **Safety:** Note that the compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].
- **Verification:** Regularly assess the stability of critical stock solutions using the experimental protocols outlined above, especially before use in long-term or sensitive experiments.

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